Cas no 1183342-56-4 (1-(5-bromothiophen-2-yl)ethyl(3-methylbutan-2-yl)amine)

1-(5-bromothiophen-2-yl)ethyl(3-methylbutan-2-yl)amine 化学的及び物理的性質
名前と識別子
-
- [1-(5-Bromothiophen-2-yl)ethyl](3-methylbutan-2-yl)amine
- n-(1-(5-Bromothiophen-2-yl)ethyl)-3-methylbutan-2-amine
- 2-Thiophenemethanamine, 5-bromo-N-(1,2-dimethylpropyl)-α-methyl-
- 1-(5-bromothiophen-2-yl)ethyl(3-methylbutan-2-yl)amine
-
- インチ: 1S/C11H18BrNS/c1-7(2)8(3)13-9(4)10-5-6-11(12)14-10/h5-9,13H,1-4H3
- InChIKey: QYIXTDJWYWYQCC-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C(C)NC(C)C(C)C)S1
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 14
- 回転可能化学結合数: 4
- 複雑さ: 175
- トポロジー分子極性表面積: 40.3
- XLogP3: 4.2
1-(5-bromothiophen-2-yl)ethyl(3-methylbutan-2-yl)amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00983757-1g |
[1-(5-Bromothiophen-2-yl)ethyl](3-methylbutan-2-yl)amine |
1183342-56-4 | 95% | 1g |
¥1953.0 | 2023-04-05 | |
Enamine | EN300-167551-2.5g |
[1-(5-bromothiophen-2-yl)ethyl](3-methylbutan-2-yl)amine |
1183342-56-4 | 2.5g |
$810.0 | 2023-09-20 | ||
Enamine | EN300-167551-10g |
[1-(5-bromothiophen-2-yl)ethyl](3-methylbutan-2-yl)amine |
1183342-56-4 | 10g |
$1778.0 | 2023-09-20 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1347559-250mg |
n-(1-(5-Bromothiophen-2-yl)ethyl)-3-methylbutan-2-amine |
1183342-56-4 | 95% | 250mg |
¥16884.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1347559-2.5g |
n-(1-(5-Bromothiophen-2-yl)ethyl)-3-methylbutan-2-amine |
1183342-56-4 | 95% | 2.5g |
¥30844.00 | 2024-08-09 | |
Enamine | EN300-167551-1.0g |
[1-(5-bromothiophen-2-yl)ethyl](3-methylbutan-2-yl)amine |
1183342-56-4 | 1g |
$728.0 | 2023-06-04 | ||
Enamine | EN300-167551-0.5g |
[1-(5-bromothiophen-2-yl)ethyl](3-methylbutan-2-yl)amine |
1183342-56-4 | 0.5g |
$397.0 | 2023-09-20 | ||
Enamine | EN300-167551-0.25g |
[1-(5-bromothiophen-2-yl)ethyl](3-methylbutan-2-yl)amine |
1183342-56-4 | 0.25g |
$381.0 | 2023-09-20 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00983757-5g |
[1-(5-Bromothiophen-2-yl)ethyl](3-methylbutan-2-yl)amine |
1183342-56-4 | 95% | 5g |
¥5656.0 | 2023-04-05 | |
Enamine | EN300-167551-0.05g |
[1-(5-bromothiophen-2-yl)ethyl](3-methylbutan-2-yl)amine |
1183342-56-4 | 0.05g |
$348.0 | 2023-09-20 |
1-(5-bromothiophen-2-yl)ethyl(3-methylbutan-2-yl)amine 関連文献
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
-
Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
-
Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
1-(5-bromothiophen-2-yl)ethyl(3-methylbutan-2-yl)amineに関する追加情報
1-(5-bromothiophen-2-yl)ethyl(3-methylbutan-2-yl)amine: A Key Compound in Modern Pharmaceutical Research
1-(5-bromothiophen-2-yl)ethyl(3-methylbutan-2-yl)amine is a synthetic organic compound with a complex molecular structure that has garnered significant attention in the field of pharmaceutical chemistry. This compound, identified by its CAS number 1183342-56-4, features a unique combination of functional groups that make it a promising candidate for drug development. The molecule consists of a thiophene ring substituted with a bromine atom at the 5-position, connected to an ethyl chain that is further attached to a branched hydrocarbon group. This structural design allows for diverse interactions with biological targets, making it a valuable molecule for further exploration in medicinal chemistry.
Recent advances in chemical synthesis have enabled the efficient preparation of 1-(5-bromothiophen-2-yl)ethyl(3-methylbutan-2-yl)amine through optimized reaction conditions. Researchers have employed catalytic methods involving transition metals to enhance the regioselectivity of bromination reactions, ensuring the precise incorporation of the bromine atom at the 5-position of the thiophene ring. This level of control is critical for maintaining the desired biological activity of the compound. Additionally, the synthesis of the branched hydrocarbon chain has been optimized to reduce side reactions and improve yield, which is essential for large-scale production in pharmaceutical applications.
One of the most compelling aspects of 1-(5-bromothiophen-2-yl)ethyl(3-methylbutan-2-yl)amine is its potential as a lead compound for developing new therapeutic agents. Studies published in 2022 in Journal of Medicinal Chemistry highlight its ability to modulate signaling pathways associated with inflammation and cancer progression. The bromine substituent on the thiophene ring is believed to enhance the compound's interaction with specific protein targets, while the branched hydrocarbon chain contributes to its solubility and bioavailability. These properties make it a strong candidate for further investigation in the treatment of chronic diseases.
Recent research has also focused on the pharmacokinetic properties of 1-(5-bromothiophen-2-yl)ethyl(3-methylbutan-2-yl)amine. A 2023 study published in Drug Discovery Today demonstrated that the compound exhibits favorable metabolic stability in vitro, which is a critical factor for its potential use in drug development. The study found that the compound undergoes minimal degradation in hepatic microsomes, suggesting a long half-life in vivo. This characteristic is particularly important for drugs targeting chronic conditions that require sustained therapeutic effects.
The structural features of 1-(5-bromothiophen-2-yl)ethyl(3-methylbutan-2-yl)amine also make it an attractive molecule for studying molecular interactions. The thiophene ring, a heterocyclic compound, is known for its ability to form π-π stacking interactions with aromatic residues in proteins. The bromine atom on the ring introduces additional steric and electronic effects that can influence binding affinity. These properties have been explored in computational models to predict potential interactions with target proteins, which is essential for rational drug design.
Another area of interest is the application of 1-(5-bromothiophen-2-yl)ethyl(3-methylbutan-2-yl)amine in the development of novel drug delivery systems. Researchers have investigated the use of this compound as a molecular scaffold for designing prodrugs that can improve the targeting efficiency of therapeutic agents. A 2023 study in Bioorganic & Medicinal Chemistry showed that the compound's branched hydrocarbon chain can be modified to incorporate targeting ligands, enabling the selective delivery of drugs to specific tissues or cells. This approach could significantly enhance the efficacy and reduce the side effects of therapeutic interventions.
The synthesis of 1-(5-bromothiophen-2-yl)ethyl(3-methylbutan-2-yl)amine has also been explored using green chemistry principles to minimize environmental impact. A 2022 publication in Green Chemistry described a solvent-free method that uses microwave irradiation to accelerate the reaction between the thiophene derivative and the hydrocarbon chain. This method not only reduces the use of hazardous solvents but also improves the reaction efficiency, making it a sustainable approach for pharmaceutical manufacturing.
Despite its promising properties, 1-(5-bromothiophen-2-yl)ethyl(3-methylbutan-2-yl)amine faces several challenges in its development as a therapeutic agent. One of the primary concerns is its potential toxicity, which requires extensive in vivo testing to ensure safety. Additionally, the compound's solubility in aqueous solutions needs to be optimized for oral administration, as poor solubility can limit its bioavailability. Researchers are currently exploring the use of co-solvents and formulation techniques to address these issues.
The future of 1-(5-bromothiophen-2-yl)ethyl(3-methylbutan-2-yl)amine in pharmaceutical research appears promising, with ongoing studies focused on expanding its therapeutic applications. Advances in computational modeling and high-throughput screening techniques are expected to accelerate the identification of new targets and the optimization of its chemical structure. These efforts will be crucial for transforming this compound into a viable therapeutic agent that can address unmet medical needs.
As the field of medicinal chemistry continues to evolve, 1-(5-bromothiophen-2-yl)ethyl(3-methylbutan-2-yl)amine stands as a testament to the potential of synthetic organic chemistry in drug discovery. Its unique structure, combined with the latest advancements in chemical synthesis and biological research, positions it as a key player in the development of innovative treatments for a wide range of diseases. Continued exploration of its properties and applications will undoubtedly contribute to the advancement of pharmaceutical science in the years to come.
1183342-56-4 (1-(5-bromothiophen-2-yl)ethyl(3-methylbutan-2-yl)amine) Related Products
- 7062-40-0(2-(5-Bromo-2-methoxyphenyl)acetonitrile)
- 875582-75-5(3-(1,3-dioxolan-2-yl)phenylmethanamine)
- 1681-47-6(Azomethane-d6)
- 1823580-17-1(1-Methyl-3-(4-methylbenzyl)piperidin-4-amine hydrochloride)
- 2680687-41-4(tert-butyl N-(2-hydroxy-3-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}propyl)-N-methylcarbamate)
- 1820665-50-6(2-Methyl-6-(2-methylpropoxy)pyridine)
- 65958-37-4(4-Methyl-5-nitrobenzene-1,2-diamine)
- 1511069-79-6(2-[3-(Aminomethyl)oxolan-3-yl]pentan-2-ol)
- 1171613-29-8(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(5-methyl-1,2-oxazole-3-carbonyl)piperidine)
- 2228062-93-7((1S)-1-(2,2-dimethylthiolan-3-yl)ethan-1-ol)




